molecular formula C15H21NO3 B017377 (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane CAS No. 98737-29-2

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

Cat. No. B017377
Key on ui cas rn: 98737-29-2
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-QWHCGFSZSA-N
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Patent
US07772411B2

Procedure details

To 154.4 Kg isobutylamine, (1-Oxiranyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester (53.3 Kg) was added, and then the solution was heated under reflux. Under reduced pressure, isobutylamine was removed from the reaction mixture, and then replaced by toluene.
Quantity
154.4 kg
Type
reactant
Reaction Step One
Quantity
53.3 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH:21]1[CH2:23][O:22]1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:9])([CH3:8])[CH3:7]>>[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:21]([OH:22])[CH2:23][NH:5][CH2:1][CH:2]([CH3:4])[CH3:3])([CH3:7])([CH3:8])[CH3:9]

Inputs

Step One
Name
Quantity
154.4 kg
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
53.3 kg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC1=CC=CC=C1)C1OC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, isobutylamine was removed from the reaction mixture

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC(C(CNCC(C)C)O)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772411B2

Procedure details

To 154.4 Kg isobutylamine, (1-Oxiranyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester (53.3 Kg) was added, and then the solution was heated under reflux. Under reduced pressure, isobutylamine was removed from the reaction mixture, and then replaced by toluene.
Quantity
154.4 kg
Type
reactant
Reaction Step One
Quantity
53.3 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH:21]1[CH2:23][O:22]1)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:9])([CH3:8])[CH3:7]>>[C:6]([O:10][C:11](=[O:24])[NH:12][CH:13]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:21]([OH:22])[CH2:23][NH:5][CH2:1][CH:2]([CH3:4])[CH3:3])([CH3:7])([CH3:8])[CH3:9]

Inputs

Step One
Name
Quantity
154.4 kg
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
53.3 kg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC1=CC=CC=C1)C1OC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, isobutylamine was removed from the reaction mixture

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC(C(CNCC(C)C)O)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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